N88C2T6Ybp

Descripción

"N88C2T6Ybp" (CAS No. 7254-19-5) is a brominated indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. Key properties include:

- High molecular polarity, influencing its solubility and bioavailability.

- CYP1A2 inhibition, indicating possible drug-drug interaction risks.

- Solubility: 0.052 mg/ml in aqueous solutions, classified as "soluble" under standard conditions.

The compound is synthesized via a 48-hour reaction at 20°C using N-ethyl-N,N-diisopropylamine, HATU, and 1-methylpyrrolidin-2-one, followed by purification via silica gel chromatography .

Propiedades

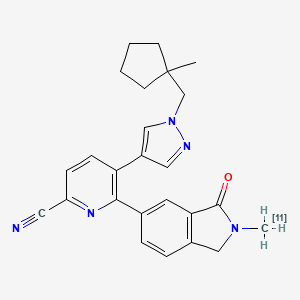

Fórmula molecular |

C25H25N5O |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1 |

Clave InChI |

PREPVVXBTJBVOZ-JVVVGQRLSA-N |

SMILES isomérico |

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4 |

SMILES canónico |

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :

Radionuclide Production: Carbon-11 is produced using a cyclotron.

Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.

Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.

Post-production Procedures: This involves rinsing and quality control of the final product.

Análisis De Reacciones Químicas

MK-6884-11C undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.

Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .

Aplicaciones Científicas De Investigación

MK-6884-11C has several scientific research applications, including :

Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.

Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.

Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.

Mecanismo De Acción

MK-6884-11C binds with high affinity and selectivity to the allosteric site on the M4 receptor . The binding is influenced by the concentration of orthosteric agonists, such as carbachol, both in vitro and in vivo . This high cooperativity enhances the compound’s effectiveness as a PET imaging agent .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/ml) | BBB Permeability | CYP Inhibition | Key Applications/Notes |

|---|---|---|---|---|---|---|

| N88C2T6Ybp | C₉H₆BrNO₂ | 240.05 | 0.052 | Yes | CYP1A2 | CNS drug candidate |

| 6-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | 240.05 | 0.048 | No | None reported | Antimicrobial research |

| 5-Bromo-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈BrNO₂ | 254.08 | 0.041 | Yes | CYP2D6 | Anticancer studies |

| 4-Bromo-1H-indole-2-carboxylic acid | C₉H₆BrNO₂ | 240.05 | 0.063 | No | None reported | Enzyme inhibition assays |

Performance and Stability

- Solubility : "N88C2T6Ybp" exhibits moderate solubility (0.052 mg/ml), outperforming 5-bromo-3-methyl and 6-bromo analogs but underperforming compared to the 4-bromo derivative (0.063 mg/ml) .

- For example, 6-bromo analogs degrade by ~15% at pH < 3, whereas 4-bromo derivatives remain stable under similar conditions .

Pharmacological Properties

- BBB Permeability : Only "N88C2T6Ybp" and 5-bromo-3-methyl analogs demonstrate BBB penetration, a critical feature for CNS-targeted therapeutics.

- CYP Inhibition : "N88C2T6Ybp" uniquely inhibits CYP1A2, while the 5-bromo-3-methyl analog inhibits CYP2D4. This specificity impacts metabolic pathways and drug safety profiles .

Contradictions and Limitations

Functional vs. Structural Similarity : While "N88C2T6Ybp" shares structural homology with 6-bromo-1H-indole-2-carboxylic acid, their functional roles diverge (e.g., CNS vs. antimicrobial applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.